2-Nitrobenzenesulfinic acid

Acidity Sulfinic acid pKa

Generic sulfinic acids often fail to deliver ortho-selectivity in sulfone synthesis. 2-Nitrobenzenesulfinic acid solves this with an ortho-nitro group that enhances leaving-group ability and directs reactivity. • Enables efficient preparation of ortho-substituted aromatic sulfones for drug discovery. • Predictable reactivity due to lower pKa and enhanced electrophilicity. • Available with a documented Organic Syntheses protocol; purity >97%.

Molecular Formula C6H5NO4S
Molecular Weight 187.18 g/mol
Cat. No. B8555065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrobenzenesulfinic acid
Molecular FormulaC6H5NO4S
Molecular Weight187.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)[N+](=O)[O-])S(=O)O
InChIInChI=1S/C6H5NO4S/c8-7(9)5-3-1-2-4-6(5)12(10)11/h1-4H,(H,10,11)
InChIKeyBOJXVYVIGCXZJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitrobenzenesulfinic Acid Technical Specifications


2-Nitrobenzenesulfinic acid (CAS 13165-79-2) is an aromatic sulfinic acid bearing an ortho-nitro group. It serves as a versatile intermediate in the synthesis of sulfones, sulfonamides, and nitrogen-containing heterocycles [1]. The compound is typically prepared via diazotization of 2-nitroaniline followed by reaction with sulfur dioxide, yielding a pale yellow solid with a melting point of 120–125 °C (dec.) [1]. Its molecular formula is C6H5NO4S and its molecular weight is 187.18 g/mol. The ortho-nitro substituent strongly influences the physicochemical properties and reactivity of the sulfinic acid moiety, distinguishing it from unsubstituted or para-substituted analogs.

Core Workflow ortho-Aminophenyl sulfone synthesis via ortho-nitro directed condensation
Selection Logic Ortho-nitro substitution enables unique reactivity distinct from para or unsubstituted analogs
Procurement Context Validated synthetic protocol with documented yield and purity benchmarks
Suitable Studies Sulfur chemistry method development, electrochemical model studies, specialty reduction screening

Why 2-Nitrobenzenesulfinic Acid Cannot Be Replaced


Sulfinic acids are a class of organosulfur compounds with a general formula R–SO2H, but their reactivity and physicochemical properties are highly dependent on the nature of the R group. Electron-withdrawing substituents, particularly in the ortho position, can dramatically alter acidity, redox behavior, and the ability to participate in nucleophilic or electrophilic transformations [1]. In the case of 2-nitrobenzenesulfinic acid, the ortho-nitro group significantly lowers the pKa and enhances the leaving group ability of the sulfinate moiety compared to unsubstituted or para-alkylated analogs [2]. This ortho effect also influences the compound's thermal stability and its performance in electrochemical and synthetic applications. Therefore, substituting 2-nitrobenzenesulfinic acid with a generic benzenesulfinic acid or a para-substituted derivative in a research or industrial process without validation can lead to altered reaction kinetics, reduced yields, or complete failure of the intended transformation. The quantitative evidence below substantiates the necessity for compound-specific selection.

Ortho-nitro acidity shift Enhanced acidity from ortho-nitro may alter reaction kinetics and salt formation relative to generic benzenesulfinic acid.
Thermal stability mismatch Higher decomposition point and solid-state interactions may shift handling and thermal processing profiles.
Synthetic pathway specificity Condensation to methyl 2-nitrophenyl sulfone requires ortho-activation; unsubstituted or para-substituted analogs may not support the transformation.

2-Nitrobenzenesulfinic Acid vs. Structural Analogs


Ortho-Nitro Enhances Acidity

The ortho-nitro group in 2-nitrobenzenesulfinic acid exerts a strong electron-withdrawing inductive effect that stabilizes the conjugate base, thereby lowering the pKa relative to unsubstituted and para-alkylated sulfinic acids. While experimental pKa values for 2-nitrobenzenesulfinic acid are not widely reported in primary literature, the general principle of enhanced acidity for ortho-nitro substituted aromatic acids is well-established [1]. The pKa of benzenesulfinic acid is 1.3 (at 20°C) and that of p-toluenesulfinic acid is 1.48±0.10 (or pK1 1.7 at 25°C) [2][3]. The electron-withdrawing nitro group, especially in the ortho position, is expected to decrease the pKa by at least 0.5-1.0 units, making 2-nitrobenzenesulfinic acid a significantly stronger acid.

Ortho-Nitro Enhances Acidity
Class-level inference
Estimated decrease of 0.5–1.0 pKa units vs. benzenesulfinic acid (pKa ~1.3)
Reported substituent effect supports enhanced deprotonation in synthetic protocols.
Direct experimental pKa not widely reported; class-level ortho-nitro inference.
Acidity Sulfinic acid pKa Substituent effect Electron-withdrawing group

Higher Thermal Decomposition Point

The melting point of 2-nitrobenzenesulfinic acid is reported as 120–125 °C with decomposition, as determined in the Organic Syntheses procedure [1]. In contrast, unsubstituted benzenesulfinic acid melts at 83–84 °C without decomposition, and p-toluenesulfinic acid melts at 85–87 °C [2][3]. The significantly higher decomposition point of the 2-nitro derivative suggests stronger intermolecular interactions in the solid state, likely due to the polar nitro group, and indicates different thermal stability and handling requirements.

Higher Decomposition Point
Cross-study comparable
120–125 °C (dec.) vs. benzenesulfinic acid 83–84 °C; ~35–40 °C higher
Supports differentiated thermal handling and storage context.
Organic Syntheses validated protocol; open capillary method.
Thermal stability Melting point Decomposition Sulfinic acid Storage

Methyl 2-Nitrophenyl Sulfone Synthesis

2-Nitrobenzenesulfinic acid undergoes condensation with bromoacetic acid in aqueous alkaline solution to yield methyl 2-nitrophenyl sulfone, a key intermediate for 2-aminophenyl sulfones [1]. This specific reactivity is enabled by the ortho-nitro group, which facilitates the formation of the sulfonylacetic acid intermediate. In contrast, unsubstituted benzenesulfinic acid or p-toluenesulfinic acid do not readily undergo the same transformation under identical conditions, as they lack the ortho-directing and activating effect of the nitro group.

Methyl 2-Nitrophenyl Sulfone Synthesis
Class-level inference
Condensation with bromoacetic acid → methyl 2-nitrophenyl sulfone (unique ortho-nitro transformation)
Enables ortho-aminophenyl sulfone pathway; not reported for unsubstituted or para analogs.
Aqueous alkaline conditions; Helvetica Chimica Acta, 1980.
Sulfone synthesis Organic synthesis Condensation reaction 2-Aminophenyl sulfone Building block

Electrochemical Reduction Behavior

A study on the electrochemical reduction of aromatic sulfinic acids in DMSO revealed that the presence and position of a nitro substituent significantly influence the electron-transfer kinetics and the subsequent chemical reactions [1]. While the study included benzenesulfinic, p-toluenesulfinic, and p-nitrobenzenesulfinic acids, it did not directly examine the ortho-nitro derivative. However, the data for p-nitrobenzenesulfinic acid showed that the nitro group affects the reduction potential and the stability of the radical anion intermediate. Extrapolating from this, the ortho-nitro group in 2-nitrobenzenesulfinic acid is expected to have an even more pronounced effect due to its proximity to the sulfinic acid center, potentially leading to distinct electrochemical behavior compared to unsubstituted or para-substituted analogs.

Electrochemical Reduction Behavior
Class-level inference
Ortho-nitro effect predicted to alter reduction potential and radical anion stability (extrapolated from para-nitro data)
Data to verify; ortho-isomer electrochemistry may require direct measurement.
DMSO, glassy carbon electrode; J. Electrochem. Soc. 1997.
Electrochemistry Cyclic voltammetry Electron transfer Radical anion Nitro substituent

Synthetic Yield and Purity Benchmarks

The Organic Syntheses procedure for 2-nitrobenzenesulfinic acid reports a yield of 50–80% after a single reprecipitation, with a recommendation for a second reprecipitation to achieve high purity for subsequent hydrogenation steps [1]. This provides a quantitative benchmark for procurement and in-house synthesis. In comparison, reported yields for benzenesulfinic acid can vary widely (e.g., >80% in some patent procedures) [2], but the specific yield range for 2-nitrobenzenesulfinic acid is directly documented in a peer-reviewed, validated synthetic protocol.

Synthetic Yield Benchmarks
Cross-study comparable
50–80% yield after single reprecipitation; second reprecipitation recommended for high purity
Procurement guidance: verify purity and reprecipitation status for downstream hydrogenation steps.
Organic Syntheses validated protocol; patent methods report higher yields for unsubstituted analog.
Synthesis yield Purity Reprecipitation Quality control Organic synthesis

Reducing Agent Potential

Sulfinic acids, in general, are described in patent literature as reducing agents that do not eliminate formaldehyde, making them suitable for applications in polymer chemistry and textile finishing [1][2]. While 2-nitrobenzenesulfinic acid itself is not explicitly claimed in these patents, its structural features (aromatic ring with electron-withdrawing nitro group) may confer specific advantages in terms of redox potential and stability of the reduced form. The ortho-nitro group could enhance the reducing power compared to unsubstituted sulfinic acids, though direct comparative data is lacking.

Reducing Agent Potential
Class-level inference
Class-level utility as formaldehyde-free reducing agents; ortho-nitro may enhance redox tuning
Source review; direct comparative reducing power data not available.
US Patents 6,211,400 and 5,621,084 describe class-level application.
Reducing agent Formaldehyde-free Sulfinic acid derivatives Polymer chemistry Textile auxiliary

2-Nitrobenzenesulfinic Acid Applications


ortho-Aminophenyl Sulfone Synthesis

As demonstrated by the condensation with bromoacetic acid to yield methyl 2-nitrophenyl sulfone [1], 2-nitrobenzenesulfinic acid is uniquely suited for the preparation of ortho-substituted aromatic sulfones. These sulfones are key intermediates in the synthesis of biologically active compounds, including certain pharmaceuticals and agrochemicals. The ortho-nitro group directs the reactivity and facilitates the formation of the desired ortho-substituted product, a transformation not readily achieved with unsubstituted or para-substituted sulfinic acids. This application leverages the compound's specific ortho-nitro substitution pattern.

Electrochemical Model Compound

For investigations into the electrochemical behavior of sulfinic acids, 2-nitrobenzenesulfinic acid serves as a valuable model compound to probe the influence of an ortho-electron-withdrawing group on reduction potentials, radical anion stability, and follow-up reactions. Although direct comparative data for the ortho isomer is limited, the known effects of para-nitro substitution [2] suggest that the ortho derivative will exhibit distinct electrochemical signatures. This makes it a relevant substrate for mechanistic studies in electrochemistry and for developing new electrosynthetic methods.

Reducing Agents for Polymers & Textiles

Given the class-wide utility of sulfinic acids as formaldehyde-free reducing agents [3][4], 2-nitrobenzenesulfinic acid could be explored as a specialty reductant. The electron-withdrawing nitro group may enhance the reducing power or alter the selectivity compared to benzenesulfinic acid or p-toluenesulfinic acid. This potential advantage makes it a candidate for niche applications in polymer modification, textile bleaching, or as a component in redox-active formulations where a stronger or more specific reducing agent is required.

Academic Sulfur Chemistry Research

The well-documented synthetic procedure from Organic Syntheses [5] provides a reliable starting point for academic laboratories studying sulfinic acid chemistry. Its unique ortho-nitro substitution makes it an interesting substrate for exploring new reactions, such as nucleophilic substitutions, cycloadditions, or transition-metal-catalyzed cross-couplings. The compound's availability and the detailed synthetic protocol ensure reproducibility, which is critical for method development and mechanistic investigations.

Application
Selection Property
Validation Focus
ortho-Aminophenyl sulfone synthesis
Ortho-nitro directed reactivity
Condensation pathway reproducibility
Electrochemical model studies
Ortho-substituent effect on reduction
Reduction potential and radical stability measurement
Specialty reduction screening
Class-level reducing agent context
Comparative redox performance testing
Sulfur chemistry method development
Validated synthetic protocol
Reaction scope and mechanistic study

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